Rabeprazole Sulfone-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rabeprazole Sulfone-d3 is a derivative of Rabeprazole . Rabeprazole is a proton pump inhibitor used short-term to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used only in adults to treat conditions involving excessive stomach acid, such as Zollinger-Ellison syndrome . Rabeprazole may also be given with an antibiotic to prevent duodenal ulcer caused by infection with Helicobacter pylori (H. pylori) .

Molecular Structure Analysis

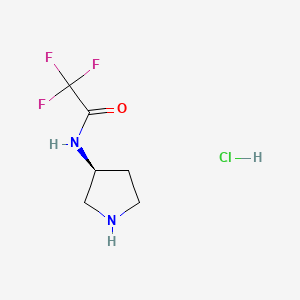

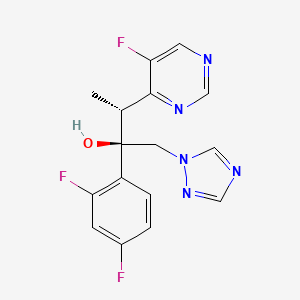

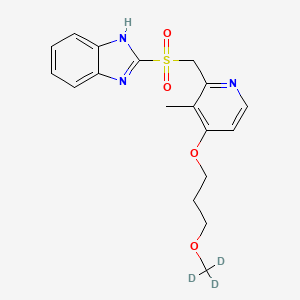

The molecular formula of Rabeprazole Sulfone-d3 is C18H21N3O4S . The IUPAC name is 2- [ [4- (3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1 H -benzimidazole . The molecular weight is 375.4 g/mol .Physical And Chemical Properties Analysis

The molecular weight of Rabeprazole Sulfone-d3 is 375.4 g/mol . The molecular formula is C18H21N3O4S . The IUPAC name is 2- [ [4- (3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1 H -benzimidazole .Scientific Research Applications

Pharmaceutical Standard Reference

Rabeprazole Sulfone-d3: is used as a USP Reference Standard . It serves as a benchmark for ensuring the strength, quality, purity, and identity of pharmaceutical products in specified quality tests and assays as outlined in the USP compendia.

Analytical Method Development

The compound is instrumental in the development and validation of analytical methods . For instance, it’s used in the optimization of chromatographic separations of pharmaceutical compounds from their potential impurities, employing techniques like UPLC (Ultra Performance Liquid Chromatography).

Quality Control Testing

In the realm of quality control , Rabeprazole Sulfone-d3 is utilized for testing and ensuring the quality of pharmaceutical products . This includes both qualitative and quantitative analyses to meet regulatory standards.

Pharma Release Testing

It plays a critical role in pharma release testing , where it’s used to analyze and confirm the composition of pharmaceutical products before they are released into the market .

Food and Beverage Industry

Beyond pharmaceuticals, Rabeprazole Sulfone-d3 finds applications in the food and beverage industry for quality control testing . It helps in ensuring that products meet the required safety and quality standards.

Calibration Requirements

Lastly, it’s used for calibration requirements in various analytical instruments . This ensures that the instruments provide accurate and reliable measurements for research and development purposes.

Mechanism of Action

Target of Action

Rabeprazole Sulfone-d3, a deuterated form of Rabeprazole, primarily targets the gastric H+/K+ ATPase , also known as the proton pump . This enzyme is found in the parietal cells of the stomach and is responsible for the final step in the production of gastric acid .

Mode of Action

Rabeprazole Sulfone-d3, like other proton pump inhibitors, suppresses gastric acid secretion by inhibiting the gastric H+/K+ ATPase . It is a prodrug that turns into its active sulphenamide form in the acidic environment of the parietal cells . This inhibition is dose-dependent and affects both basal and stimulated gastric acid secretion .

Biochemical Pathways

Rabeprazole Sulfone-d3 affects the biochemical pathway of gastric acid production. By inhibiting the H+/K+ ATPase, it prevents the exchange of H+ ions with K+ ions, thereby reducing the acidity of the stomach’s contents . This action can lead to the healing of gastrointestinal ulcers and the alleviation of symptoms of gastroesophageal reflux disease (GERD) .

Pharmacokinetics

Rabeprazole is well absorbed within 1 hour of oral administration . Its absorption can be delayed up to 4 hours or longer by food . It is metabolized in the liver via CYP2C19 and CYP3A4 to inactive metabolites . About 90% of the drug is excreted in the urine, primarily as thioether carboxylic acid metabolites . The elimination half-life of Rabeprazole is approximately 1 to 2 hours .

Result of Action

The inhibition of gastric acid secretion by Rabeprazole Sulfone-d3 leads to an increase in gastric pH, which can help heal gastrointestinal ulcers and treat symptoms of GERD . It can also be used to eradicate Helicobacter pylori and treat hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of Rabeprazole Sulfone-d3 is influenced by the environment within the stomach. As a prodrug, it is activated in the acidic environment of the parietal cells . The formulation type and feeding status can affect its bioavailability and absorption . Furthermore, genetic polymorphisms in CYP2C19 can result in slower metabolism of the drug in some populations .

Future Directions

Rabeprazole has been used with success in the treatment of some atypical GERD manifestations, such as dysphagia associated with GERD, GERD-related asthma and chest-pain, and in the therapy of Barrett’s esophagus . Finally, rabeprazole achieves similar Helicobacter pylori eradication rates compared with omeprazole and lansoprazole when co-administrated with low or high doses of antibiotics (amoxicillin and clarithromycin) . In addition, low doses of rabeprazole (10 mg/bid) may be effective in eradicating the pathogen .

properties

IUPAC Name |

2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfonyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYNPBSPFHFPML-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rabeprazole Sulfone-d3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone](/img/structure/B589164.png)